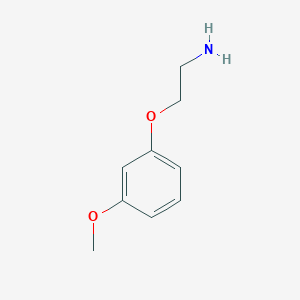

2-(3-甲氧基苯氧基)乙胺

描述

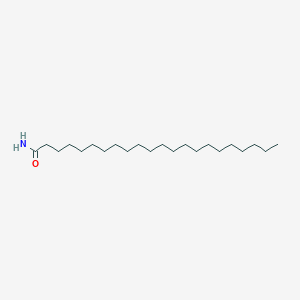

2-(3-Methoxyphenoxy)ethanamine is a chemical compound that is structurally related to various compounds studied in the provided papers. While the exact compound is not directly mentioned, the papers discuss related chemical structures and their properties, which can provide insights into the analysis of 2-(3-Methoxyphenoxy)ethanamine.

Synthesis Analysis

The synthesis of related compounds involves multiple steps, including O-alkylation, reduction, diazotization, acidolysis, etherification, condensation, and hydrazinolysis. For instance, a novel synthetic route for a similar compound, 2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethanamine, was developed using 2-nitrochlorobenzene as the starting material, highlighting the convenience and economy of accessing such intermediates .

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various spectroscopic techniques such as FT-IR, (1)H NMR, (13)C NMR, and UV-vis spectroscopy. For example, the structure of (E)-2-[(2-chlorobenzylimino)methyl]methoxyphenol was examined crystallographically and found to crystallize in the orthorhombic space group . Similarly, the structure of another compound was characterized by X-ray single crystal diffraction and showed the coexistence of enol–imine and keto–amine tautomeric forms .

Chemical Reactions Analysis

The chemical reactions of related compounds involve photochemical reductive dimerization, as seen in the synthesis of 1,2,2,2-tetrakis(3-methoxyphenyl)ethanone, where the rearrangement process retains bonding through the migrating 3-methoxyphenyl group . Additionally, tautomerism plays a significant role in the chemical behavior of these compounds, with enol-keto tautomerism being a notable feature .

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds are influenced by their molecular structure and the presence of intramolecular hydrogen bonds. For instance, the study of 2-methoxyphenol clusters with water molecules revealed that microhydration can destroy the intramolecular hydrogen bond between the OH and OCH3 groups, leading to significant shifts in the OH stretching band . Similarly, the presence of intramolecular hydrogen bonds in other compounds affects their spectroscopic properties and contributes to their stability .

科学研究应用

重探木质素酸解期间 β-O-4 键断裂的机理

该研究深入研究了非酚性 β-O-4 型木质素模型化合物在酸解过程中独特的机理,重点探讨了 C6-C2 型和 C6-C3 类似物模型化合物之间的差异。它强调了 γ-羟甲基基团的重要作用和氢化物转移机理在酸解过程中的存在。该研究还探讨了烯醇醚化合物的形成,并区分了使用 HCl、H2SO4 或 HBr 的体系中的机理,表明一种未知机理的存在,特别是在 HBr 或 Br− 浓度降低时 (T. Yokoyama, 2015)。

甲氧基苯酚的大气反应性

这篇综合综述涵盖了甲氧基苯酚的大气反应性,重点关注它们的气相、颗粒相和水相反应,包括 SOA 形成。它考察了动力学、机理和大量的 SOA 形成潜力,特别是通过与 OH 和 NO3 自由基的反应。该综述还强调了知识差距,并呼吁在复杂污染条件下对甲氧基苯酚进行进一步研究,并评估其降解产物的生态毒性 (Changgeng Liu, Dandan Chen, Xiao’e Chen, 2022)。

葡萄中的甲氧基吡嗪生物合成和代谢

该综述总结了有关葡萄中 3-烷基-2-甲氧基吡嗪 (MPs) 的研究,讨论了它们的发现、生物合成、积累、运输和代谢。它强调了 MPs 赋予某些葡萄酒品种的强烈感官属性,并指出了对 MPs 代谢的理解有限。该综述提出了该类风味/气味化合物的进一步研究方向,强调了了解 MPs 生物合成和代谢对于葡萄酒行业的重要性 (Yujuan Lei, Sha Xie, Xueqiang Guan, Chang-zheng Song, Zhen-wen Zhang, Jiangfei Meng, 2018)。

改善白藜芦醇的口服生物利用度和有益作用的进展

这篇综述讨论了用于改善白藜芦醇 (RSV) 的药代动力学特征和有益作用的策略。它涵盖了各种方法学方法,例如纳米封装和插入聚合物颗粒,以及在 RSV 合成衍生物上获得的生物学结果。该综述鼓励进一步的体内研究以支持 RSV 及其衍生物的临床应用 (A. Chimento, F. De Amicis, R. Sirianni, M. Sinicropi, F. Puoci, I. Casaburi, C. Saturnino, V. Pezzi, 2019)。

安全和危害

The safety data sheet advises to avoid contact with skin and eyes, not to breathe dust, and not to ingest. If swallowed, immediate medical assistance should be sought. The compound should be kept in a dry, cool, and well-ventilated place, with the container kept tightly closed. It should be kept away from heat, sparks, and flame .

属性

IUPAC Name |

2-(3-methoxyphenoxy)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO2/c1-11-8-3-2-4-9(7-8)12-6-5-10/h2-4,7H,5-6,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWOLPDQWBBJNJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC=C1)OCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60383189 | |

| Record name | 2-(3-methoxyphenoxy)ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60383189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-Methoxyphenoxy)ethanamine | |

CAS RN |

6487-86-1 | |

| Record name | Ethanamine, 2-(3-methoxyphenoxy)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6487-86-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(3-methoxyphenoxy)ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60383189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(3-Pyridinylmethyl)amino]-4-methylnaphtho[1,2-d]thiazol-5-ol](/img/structure/B136385.png)

![(S)-6-Methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-one 7,7-dioxide](/img/structure/B136396.png)

![Ethyl 1-[6-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-2-yl]pyrazole-4-carboxylate](/img/structure/B136401.png)